3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile is an organic compound recognized for its complex structure, which includes an amino group, a chloro-substituted aromatic ring, and a nitrile group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and versatility as an intermediate in various chemical reactions. The molecular formula of this compound is C10H11ClN2O, and it has a molecular weight of 210.66 g/mol.
The compound can be synthesized from commercially available starting materials, primarily 2-chloro-4-methoxybenzaldehyde and 3-aminopropanenitrile. These precursors are subjected to controlled reaction conditions to yield the desired product.
3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile is classified as an organic compound with functional groups that include:
The synthesis of 3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile typically involves multi-step organic reactions. A common method includes the condensation of 2-chloro-4-methoxybenzaldehyde with 3-aminopropanenitrile under basic conditions, often using sodium hydroxide or potassium carbonate as a catalyst.
The molecular structure of 3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile can be represented by the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | C10H11ClN2O |
| Molecular Weight | 210.66 g/mol |
| IUPAC Name | (3R)-3-amino-3-(2-chloro-4-methoxyphenyl)propanenitrile |
| InChI | InChI=1S/C10H11ClN2O/c1-14... |
| InChI Key | YBTLHKWJILOTNP-SNVBAGLBSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)C(CC#N)N)Cl |
3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile can undergo several types of chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions used, leading to various functionalized derivatives that may exhibit distinct properties and biological activities.
The mechanism of action for 3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets, which may include enzymes or receptors within biological systems.
The physical properties of 3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile include:
The chemical properties encompass reactivity patterns due to the presence of functional groups:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: